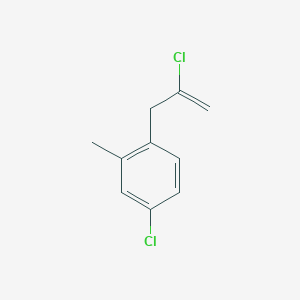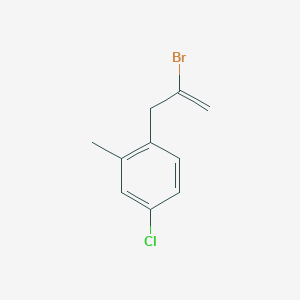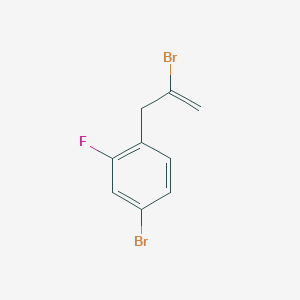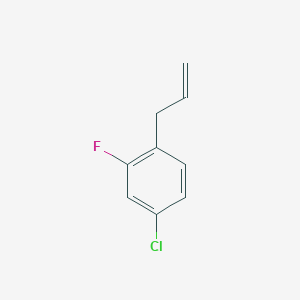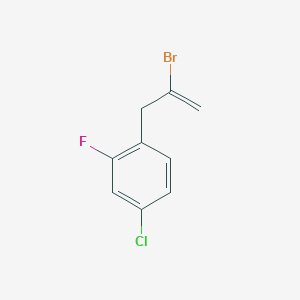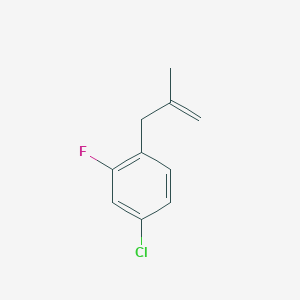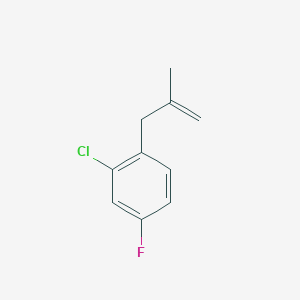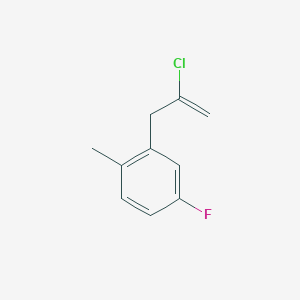
3-(2-Fluoro-4-methylphenyl)-1-propene
Overview
Description
“3-(2-Fluoro-4-methylphenyl)-1-propene” is a chemical compound that contains a fluoro group and a methyl group attached to a phenyl group . It’s a derivative of 2-Fluoro-4-methylaniline, which is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .
Synthesis Analysis
The synthesis of “this compound” or its derivatives often involves complex chemical reactions . For instance, one study reported the synthesis of a related compound through a two-step substitution reaction . Another study discussed the synthesis of chiral building blocks from achiral materials utilizing asymmetric hydrogenation and asymmetric epoxidation .Scientific Research Applications
Synthesis and Electronic Properties
- Synthesis Techniques and Electronic Analysis: 3-(2-Fluoro-4-methylphenyl)-1-propene and similar compounds have been synthesized using techniques involving perbromination, protection of specific positions, and bromine/fluorine exchange. Studies on these compounds, including cyclic voltammetry and UV-vis spectroscopy, provide insights into their electronic properties and the effects of substituents on the median thiophene ring (Gohier, Frère, & Roncali, 2013).
Applications in Material Science
- Photoalignment in Liquid Crystals: Certain derivatives of this compound have been found to promote effective photoalignment of nematic liquid crystals. This property is influenced by factors such as the number of fluoro-substituents and the attachment position of the terminal thiophene moiety (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Copolymerization and Thermal Properties
- Copolymerization with Styrene: Trisubstituted ethylenes, including this compound analogs, have been copolymerized with styrene, leading to novel copolymers. These copolymers exhibit varied decomposition temperatures and are characterized by techniques like IR, NMR, and thermal analysis (Kharas et al., 2016), (Kharas et al., 2017).
Chemical Structure and Molecular Interactions
- Molecular Structure Analysis: Detailed studies on the molecular structure of compounds like this compound, examining aspects such as hydrogen bonding and molecular chain interactions, have been conducted to understand their chemical behavior (Butcher et al., 2007).
Stereoselective Chemical Reactions
- Stereoselective Oxirane Formation: Research on stereoselective reactions involving fluorinated compounds related to this compound has been carried out. These studies focus on the formation of specific chiral compounds through reactions like oxirane formation (Arnone et al., 1995).
Properties
IUPAC Name |
2-fluoro-4-methyl-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGGYJKROBUNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


